Diprop-2-en-1-yl prop-1-en-2-ylphosphonate
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Overview
Description
Diprop-2-en-1-yl prop-1-en-2-ylphosphonate is a chemical compound known for its unique structure and properties It is a phosphonate ester, which means it contains a phosphonate group (P(=O)(OR)2) bonded to two alkyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diprop-2-en-1-yl prop-1-en-2-ylphosphonate typically involves the reaction of prop-2-en-1-ol with prop-1-en-2-ylphosphonic dichloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphonic dichloride. The general reaction scheme is as follows:
Prop-2-en-1-ol+Prop-1-en-2-ylphosphonic dichloride→Diprop-2-en-1-yl prop-1-en-2-ylphosphonate+HCl
The reaction is typically conducted in an inert atmosphere, such as nitrogen or argon, to avoid moisture and oxygen, which can interfere with the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Diprop-2-en-1-yl prop-1-en-2-ylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.
Substitution: The alkyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphonic acids, while reduction can produce phosphine oxides.
Scientific Research Applications
Diprop-2-en-1-yl prop-1-en-2-ylphosphonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other phosphonate compounds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of diprop-2-en-1-yl prop-1-en-2-ylphosphonate involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate groups in biological systems, allowing the compound to inhibit or activate specific biochemical pathways. This property makes it a valuable tool in studying enzyme mechanisms and developing new drugs.
Comparison with Similar Compounds
Similar Compounds
- Prop-2-en-1-yl phosphate
- Prop-1-en-2-ylphosphonic acid
- Diprop-2-en-1-yl phosphate
Uniqueness
Diprop-2-en-1-yl prop-1-en-2-ylphosphonate is unique due to its dual alkyl groups attached to the phosphonate moiety This structure imparts distinct reactivity and properties compared to other similar compounds
Properties
CAS No. |
90769-58-7 |
---|---|
Molecular Formula |
C9H15O3P |
Molecular Weight |
202.19 g/mol |
IUPAC Name |
2-bis(prop-2-enoxy)phosphorylprop-1-ene |
InChI |
InChI=1S/C9H15O3P/c1-5-7-11-13(10,9(3)4)12-8-6-2/h5-6H,1-3,7-8H2,4H3 |
InChI Key |
PIWXMVUOAHKIJP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)P(=O)(OCC=C)OCC=C |
Origin of Product |
United States |
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